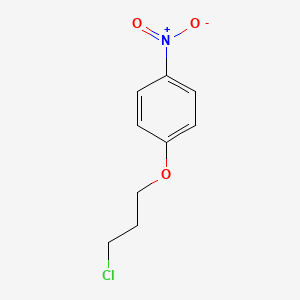

1-(3-氯丙氧基)-4-硝基苯

概述

描述

- 1-(3-Chloropropoxy)-4-nitrobenzene is a chemical compound with the molecular formula C₉H₉ClNO₃ .

- It consists of a benzene ring substituted with a nitro group and a chloropropoxy group.

- The compound is a pale yellow liquid with a characteristic odor.

Synthesis Analysis

- The synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene can be achieved through various methods, including nucleophilic substitution reactions.

- One possible route involves the reaction of 4-nitrophenol with 3-chloropropyl chloride in the presence of a base, resulting in the formation of the desired product.

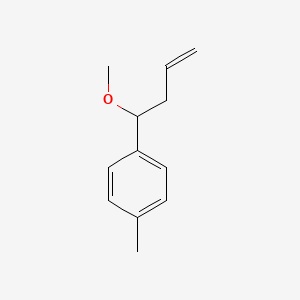

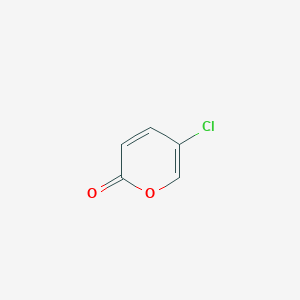

Molecular Structure Analysis

- The molecular structure of 1-(3-Chloropropoxy)-4-nitrobenzene consists of a benzene ring with a nitro group (-NO₂) at one position and a chloropropoxy group (-OCH₂CH₂CH₂Cl) at another position.

- The chlorine atom is attached to the benzene ring via a three-carbon linker.

Chemical Reactions Analysis

- 1-(3-Chloropropoxy)-4-nitrobenzene can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

- For example, it can react with reducing agents to form the corresponding amine or undergo halogenation reactions.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point : Not available

- Boiling Point : Approximately 357°C

- Density : 1.271 g/cm³

- Appearance : Pale yellow liquid

- Chemical Properties :

- The compound is relatively stable under normal conditions.

- It is soluble in organic solvents like acetone, ether, and chloroform.

科学研究应用

环境修复

研究表明,某些硝基芳香化合物在环境修复中的有效性。例如,在厌氧条件下,零价铁金属对硝基芳香化合物(NACs)的还原到更少有害物质的效果说明了潜在的环境应用。这个过程涉及将硝基苯还原为苯胺,其中亚硝基苯充当中间产物。这一发现表明了使用铁金属处理地下水污染物的途径,潜在适用于类似条件下的“1-(3-氯丙氧基)-4-硝基苯”等化合物(Agrawal & Tratnyek, 1996)。

化学合成和工业应用

在化学合成中,已经探索了硝基芳香化合物同位素丰度的操纵。对与“1-(3-氯丙氧基)-4-硝基苯”结构相关的1-氯-3-硝基苯(3-CNB)的研究表明,生物场能量处理可以改变同位素丰度比。这种改变可能影响物理化学和热性质,这对合成药物、染料和农业化学品可能是有益的。该研究为探索“1-(3-氯丙氧基)-4-硝基苯”的同位素工程提供了基础,用于类似应用(Trivedi et al., 2016)。

材料科学和传感应用

开发用于检测环境污染物的敏感电化学传感器已经整合了硝基芳香化合物。对与“1-(3-氯丙氧基)-4-硝基苯”相关的1-氯-4-硝基苯的电化学传感研究利用了β-环糊精/碳纳米角状纳米杂化物。这项研究强调了“1-(3-氯丙氧基)-4-硝基苯”在设计用于环境监测的先进材料中的潜力,突出了其在水和其他介质中检测特定污染物的作用(Kingsford et al., 2018)。

安全和危害

- The safety data sheet (SDS) for 1-(3-Chloropropoxy)-4-nitrobenzene should be consulted for detailed safety information.

- It is essential to handle the compound with care, wear appropriate protective equipment, and follow safety protocols.

未来方向

- Further research could explore the compound’s applications in organic synthesis, pharmaceuticals, or materials science.

- Investigate its reactivity with other functional groups and potential biological activities.

属性

IUPAC Name |

1-(3-chloropropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKNDFJBFPOWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474309 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropoxy)-4-nitrobenzene | |

CAS RN |

79096-54-1 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

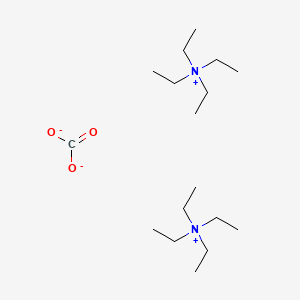

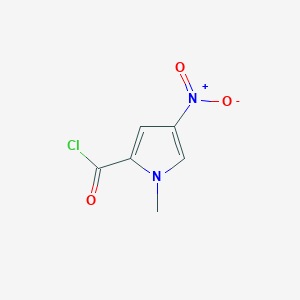

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}glycine](/img/structure/B1624305.png)

![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)

![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)

![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)